![molecular formula C18H19N3OS B2651903 N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide CAS No. 327072-87-7](/img/structure/B2651903.png)

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

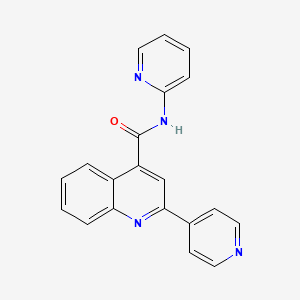

“N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound has been synthesized and studied for its potential biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, involves several steps. The process includes the preparation of benzimidazole analogues and their assessment for activation of human glucokinase . The derivatives synthesized have shown to increase the catalytic action of glucokinase .Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic techniques such as 1H NMR, IR, elemental and X-ray analysis . The compound crystallizes in a triclinic crystal system .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its spectroscopic characteristics, which have been determined by 1H NMR, IR, elemental and X-ray analysis . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

Orexin Receptor Antagonists

- A study on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted its metabolism and disposition in humans. It is developed for insomnia treatment and demonstrates how benzamide derivatives are investigated for their potential in treating sleep disorders. The study found the compound and its metabolites are primarily excreted via feces, with metabolism occurring via oxidation of the benzofuran ring. This indicates the metabolic pathways and elimination processes of similar compounds, which can be crucial for drug development processes (Renzulli et al., 2011).

Antipsychotic Applications

- Amisulpride , a substituted benzamide, has been extensively studied for its efficacy in treating schizophrenia, demonstrating the role of benzamide derivatives in psychiatric medication. It shows high selectivity for dopamine D2 and D3 receptors, offering a therapeutic approach for both the negative and positive symptoms of schizophrenia. The detailed study reveals amisulpride's effectiveness and tolerability, comparing it with placebo and other antipsychotics, highlighting its specific action mechanism and potential side effects (Lôo et al., 1997; Wetzel et al., 1998; Möller et al., 1997).

Parasitic Infections Treatment

- Research on benzimidazoles like mebendazole and their efficacy against intestinal nematode infections provides insight into how these compounds are applied in treating parasitic infections. This study underscores the importance of benzimidazoles in chemotherapy-based control programs and the need for monitoring their efficacy to prevent resistance development (Albonico et al., 2003).

Future Directions

The future directions for the study of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” could include further exploration of its biological activities, particularly its potential as an allosteric activator of human glucokinase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential therapeutic applications.

Properties

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREAIVKRFXPKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2651821.png)

![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)

![2-(2,4-dichlorophenyl)-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B2651836.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)